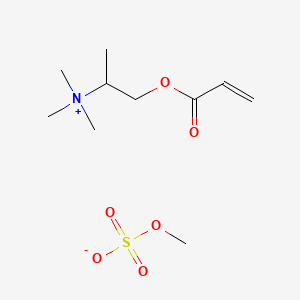
Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE: is a chemical compound with the molecular formula C10H21NO6S and a molar mass of 283.34 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and an ester linkage. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE typically involves the reaction of trimethylamine with an appropriate alkylating agent, followed by esterification with an allyl ester. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry: In chemistry, TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and esters .
Biology: The compound is utilized in biological research for its ability to interact with cellular membranes and proteins. It is often used in studies involving membrane transport and protein-ligand interactions .
Industry: Industrially, it is used in the production of surfactants, detergents, and emulsifiers. Its unique properties make it suitable for use in formulations requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE involves its interaction with molecular targets such as proteins and cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, including signal transduction and membrane transport .
Comparison with Similar Compounds
TRIMETHYLOLPROPANE TRIACRYLATE: Similar in structure but with multiple acrylate groups, used in polymer synthesis.
2-ETHYL-2-[(1-OXOALLYL)OXY]METHYL]-1,3-PROPANEDIYL DIACRYLATE: Contains diacrylate groups, used in coatings and adhesives.
Uniqueness: TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE is unique due to its combination of a quaternary ammonium group and an ester linkage, providing distinct reactivity and functional properties that are not commonly found in similar compounds .
Properties
CAS No. |
93941-88-9 |
|---|---|
Molecular Formula |
C10H21NO6S |
Molecular Weight |
283.34 g/mol |
IUPAC Name |
methyl sulfate;trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium |
InChI |
InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-7-8(2)10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MXUSWWKXIPNEQJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC(=O)C=C)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















